
Fazarabine
Descripción general
Descripción
Fazarabine, también conocido como Arabinofuranosil-5-azacitosina, es un nucleósido de pirimidina sintético. Combina el azúcar arabinosa de la arabinósido de citosina con la base triacina de la 5-azacitidina. Este compuesto ha demostrado actividad contra una variedad de xenotrasplantes de tumores sólidos humanos, incluidos los cánceres de colon, pulmón y mama .
Métodos De Preparación
Fazarabine se sintetiza combinando el azúcar arabinosa de la arabinósido de citosina con la base triacina de la 5-azacitidina. La ruta sintética implica la formación de un enlace N-glucosídico entre el azúcar arabinosa y la base triacina. Las condiciones de reacción típicamente implican el uso de la quinasa de desoxicitidina para fosforilar la this compound a su forma trifosfato, que compite con la timidina para la incorporación al ADN .
Análisis De Reacciones Químicas
Fazarabine experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones son menos comunes para la this compound debido a su estructura estable del anillo de triacina.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el anillo de triacina.
Fosforilación: This compound se fosforila mediante la quinasa de desoxicitidina para formar su forma trifosfato activa.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la quinasa de desoxicitidina para la fosforilación y varios disolventes como el dimetilsulfóxido (DMSO) para estabilizar el compuesto durante la síntesis . Los principales productos formados a partir de estas reacciones son el trifosfato de this compound y otros derivados fosforilados.
Aplicaciones Científicas De Investigación
Fazarabine ha sido estudiado ampliamente por sus propiedades antitumorales. Ha demostrado actividad contra una variedad de xenotrasplantes de tumores sólidos humanos, incluidos los cánceres de colon, pulmón y mama . En ensayos clínicos, la this compound se ha utilizado para tratar pacientes con neoplasias malignas refractarias, incluidos tumores sólidos y leucemia . El compuesto también se utiliza en la investigación para estudiar los mecanismos de inhibición de la síntesis de ADN y la muerte de células tumorales .
Mecanismo De Acción
Fazarabine ejerce sus efectos inhibiendo la síntesis de ADN. Se fosforila mediante la quinasa de desoxicitidina para formar trifosfato de this compound, que compite con la timidina para su incorporación al ADN. Esta incorporación inhibe la síntesis de ADN, lo que lleva a la muerte de células tumorales y la necrosis tumoral . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la ADN polimerasa y la incorporación del trifosfato de this compound al ADN .
Comparación Con Compuestos Similares
Fazarabine es similar a otros análogos de nucleósidos como la arabinósido de citosina y la 5-azacitidina. Incorpora características estructurales de ambos compuestos, lo que la hace única. A diferencia de la arabinósido de citosina, la this compound es resistente a la desaminación por la desaminasa de citidina, lo que aumenta su estabilidad y eficacia . Compuestos similares incluyen:
Arabinósido de citosina: Se utiliza principalmente en el tratamiento de la leucemia.
5-Azacitidina: Se utiliza en el tratamiento de síndromes mielodisplásicos y ciertos tipos de leucemia.
La combinación única de this compound del azúcar arabinosa y la base triacina le proporciona propiedades antitumorales distintas y resistencia a la degradación enzimática, lo que la convierte en un compuesto valioso en la investigación y el tratamiento del cáncer .
Actividad Biológica
Fazarabine, also known as Arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside that combines the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine. It has been primarily investigated for its potential as an anti-cancer agent due to its unique mechanism of action involving DNA methylation inhibition and its activity against various human solid tumors.
This compound functions as a DNA methyltransferase inhibitor (DNMTi), which plays a crucial role in the regulation of gene expression through DNA methylation. The inhibition of DNMTs can enhance tumor antigen presentation and improve the immune response against tumors by:
- Promoting the expression of tumor-associated antigens (TAA)
- Enhancing cytotoxic T lymphocyte (CTL) function
- Modulating immunosuppressive cells
These mechanisms make this compound a candidate for combination therapies aimed at improving anti-tumor immunity .
Efficacy in Cancer Treatment
This compound has shown varying levels of efficacy in clinical trials:
- Phase II Trials : A study involving patients with refractory metastatic colon cancer reported no objective clinical responses; however, one patient experienced stabilization of liver metastases for seven months . The drug was administered via continuous infusion, with neutropenia being the primary toxicity observed.
- Non-Small Cell Lung Cancer : Another Phase II trial indicated that this compound demonstrated no significant activity in patients with metastatic non-small cell lung cancer, suggesting limited effectiveness in this population .
Preclinical Studies
In preclinical models, this compound has exhibited activity against several human solid tumor xenografts, including colon, lung, and breast cancers. Its performance was noted to be superior to its parent compounds, such as cytosine arabinoside and 5-azacytidine .
Case Studies
A notable case involved a patient with advanced colon cancer who received this compound. Despite the lack of overall clinical responses in the trial, this individual maintained stable disease for an extended period, highlighting the potential for individualized responses to treatment .
Toxicity Profile
The primary toxicity associated with this compound is neutropenia, which was consistent across various studies. Other common side effects such as thrombocytopenia, nausea, vomiting, and stomatitis were notably absent or minimal. This narrow toxicity profile suggests that this compound may be suitable for combination therapies with hematopoietic growth factors to mitigate myelosuppression .
Summary of Clinical Findings
Q & A
Q. What is the molecular mechanism by which Fazarabine interacts with cytidine deaminase (CDA), and how does this inform experimental design?
Basic Research Focus
this compound’s mechanism involves competitive inhibition of CDA, as demonstrated by molecular docking studies (PDB ID: 2FR6). The compound’s 2'-arabinosyl group exhibits limited stereochemical tolerance due to proximity to cysteine residues (Cys-65 and Cys-157) in CDA’s active site, restricting conformational flexibility . To validate this, researchers should:
- Perform site-directed mutagenesis (e.g., cysteine-to-alanine substitutions) to assess binding affinity changes.
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics.
- Compare results with structural analogs (e.g., cytarabine) to isolate stereochemical effects.
Q. What are the critical structural features of this compound that influence its antimetabolite activity?
Basic Research Focus
Key features include:
The 2'-arabinosyl configuration , which reduces deamination by CDA compared to deoxycytidine analogs.
The 5-azacytosine base , which inhibits DNA methyltransferase after incorporation into DNA.
To evaluate structural-activity relationships (SAR):
- Synthesize analogs with modified sugar moieties (e.g., 2'-deoxy or 2'-fluoro substitutions) and test for CDA resistance .
- Use X-ray crystallography to resolve ligand-enzyme complexes and identify steric clashes or hydrogen-bonding patterns.
Q. How can researchers resolve discrepancies between in vitro efficacy and in vivo pharmacokinetic (PK) profiles of this compound?
Advanced Research Focus
Discrepancies often arise from metabolic instability or poor tissue penetration. Methodological considerations:
- In vitro-in vivo correlation (IVIVC) : Use physiologically based PK (PBPK) modeling to simulate absorption/distribution.
- Metabolite profiling : Apply LC-MS/MS to identify degradation products in plasma or hepatic microsomes.
- Tissue distribution studies : Utilize radiolabeled this compound in animal models to quantify drug accumulation in target tissues (e.g., bone marrow).
Document contradictions using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .
Q. What experimental strategies address this compound resistance mechanisms in leukemia models?
Advanced Research Focus
Resistance may stem from CDA overexpression or reduced drug uptake. Approaches include:
- CRISPR-Cas9 screens to identify resistance-associated genes (e.g., SLC29A1 nucleoside transporters).
- Combination therapy : Test this compound with CDA inhibitors (e.g., tetrahydrouridine) or hypomethylating agents.
- Longitudinal RNA-seq to track epigenetic changes in resistant cell lines.
Ensure replication across multiple cell models (e.g., primary patient-derived vs. established cell lines) .
Q. What methodologies ensure reproducibility in this compound synthesis and characterization?
Methodological Focus
Follow guidelines for synthetic chemistry:
- Stepwise purity validation : Use HPLC (>95% purity) and NMR (δ 5.2–6.5 ppm for arabinosyl protons).
- Detailed protocols : Report reaction conditions (temperature, catalysts) in supplementary materials to enable replication .
Parameter | Optimal Condition | Yield (%) | Purity (%) |
---|---|---|---|
Reaction Temperature | 60°C | 78 | 97 |
Catalyst | Pd/C | 82 | 96 |
Q. How should researchers statistically analyze contradictory data on this compound’s dose-response relationships?
Advanced Research Focus
Contradictions may arise from assay variability or population heterogeneity. Solutions:
- Meta-analysis : Aggregate dose-response curves from independent studies using random-effects models.
- Sensitivity analysis : Test for outliers in high-throughput screening data (e.g., Z-score normalization).
- Bayesian hierarchical modeling to account for inter-study variability .
Q. What are the standard assays for evaluating this compound’s efficacy in preclinical models?
Basic Research Focus
- Clonogenic assays : Measure leukemic cell survival post-treatment.
- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell-cycle arrest (e.g., G1 phase accumulation).
- In vivo xenografts : Monitor tumor regression in NSG mice with luciferase-tagged leukemic cells.
Include negative controls (vehicle-treated) and positive controls (cytarabine) .
Q. What pharmacokinetic challenges are associated with this compound, and how can formulation studies address them?
Advanced Research Focus
Challenges include rapid renal clearance and low oral bioavailability. Strategies:
- Prodrug design : Synthesize lipophilic esters to enhance membrane permeability.
- Nanoparticle encapsulation : Use PEGylated liposomes to prolong circulation half-life.
- Population PK modeling : Identify covariates (e.g., renal function) impacting inter-patient variability .
Propiedades
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859335 | |
Record name | 4-Amino-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-67-2, 65886-71-7 | |
Record name | 5-azacytidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | FAZARABINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.